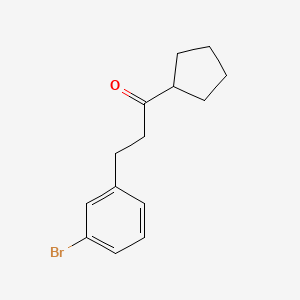

2-(3-Bromophenyl)ethyl cyclopentyl ketone

Description

Significance of Aryl Ketone Derivatives in Contemporary Organic Synthesis

Aryl ketones are fundamental structural motifs present in a vast array of pharmaceuticals and natural products. nih.gov Their importance in organic synthesis stems from their versatility as synthetic intermediates. organic-chemistry.org Modern synthetic methods are continually being developed to create aryl ketones, employing techniques such as palladium-catalyzed carbonylative cross-coupling reactions, which allow for the formation of these ketones from various starting materials like arylboronic acids and alkyl iodides. acs.org

The carbonyl group within the aryl ketone structure is a key functional group that can undergo a wide range of chemical transformations. These reactions include, but are not limited to, homologation (extending the carbon chain), which can convert aryl ketones into long-chain ketones and aldehydes. nih.gov Furthermore, the development of methods for the direct β-functionalization of cyclic ketones with aryl ketones highlights the ongoing innovation in this field, enabling the construction of complex molecular architectures like γ-hydroxyketones through the merger of photoredox and organocatalysis. nih.gov The synthesis of aryl ketones can also be achieved through various other methods, including Friedel-Crafts acylation and catalyst-free reactions involving Grignard reagents. organic-chemistry.org

Strategic Importance of Brominated Aromatic Systems as Synthetic Handles

Brominated aromatic compounds, or aryl bromides, are exceptionally useful intermediates in organic synthesis. nih.gov The bromine atom serves as a "synthetic handle," a reactive site that allows for the introduction of other functional groups or the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes them crucial precursors in the production of pharmaceuticals, agrochemicals, and other functional materials. nih.gov

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The bromine atom can be readily replaced or coupled through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This reactivity allows chemists to build more complex molecules from simpler brominated precursors. mdpi.com The development of safer and more sustainable bromination methods, avoiding the use of hazardous molecular bromine, is an active area of research, with continuous flow processes offering a promising alternative. nih.gov The strategic placement of a bromine atom on an aromatic ring provides a reliable point for subsequent chemical modifications, making brominated aromatics invaluable in multi-step synthetic sequences. youtube.comacs.org

Scope of Academic Inquiry for 2-(3-Bromophenyl)ethyl Cyclopentyl Ketone in Chemical Research

The academic interest in this compound lies in its potential as a building block for more complex molecules. While specific research exclusively focused on this compound is not extensively documented in the provided results, its structure suggests its utility as an intermediate. The compound combines the reactive potential of the aryl bromide with the chemical functionality of the ketone.

The presence of the 3-bromophenyl group allows for a variety of cross-coupling reactions to introduce new substituents at the meta-position of the phenyl ring. Simultaneously, the cyclopentyl ketone moiety can be subjected to various ketone-specific reactions, such as reductions, additions, or alpha-functionalizations. This dual reactivity makes it a potentially valuable substrate for creating diverse molecular libraries for screening in drug discovery or materials science. The compound is listed as a chemical intermediate, reinforcing its role in synthetic processes. clearsynth.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(3-bromophenyl)-1-cyclopentylpropan-1-one sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₇BrO clearsynth.comsigmaaldrich.com |

| Molecular Weight | 281.19 g/mol clearsynth.comsigmaaldrich.com |

| CAS Number | 898760-91-3 clearsynth.com |

| MDL Number | MFCD03843347 sigmaaldrich.com |

Overview of Analogous Chemical Scaffolds and their Academic Relevance

The academic relevance of this compound can be further understood by examining analogous structures. Small changes in the substitution pattern of the aromatic ring or the nature of the cyclic ketone can lead to compounds with different properties and applications.

For example, the isomeric compound 2-(4-Bromophenyl)ethyl cyclopentyl ketone shares the same molecular formula but has the bromine atom at the para-position of the phenyl ring. sigmaaldrich.com This positional difference can influence the electronic properties of the aromatic ring and the steric accessibility of the bromine atom for subsequent reactions.

Another analogous scaffold is cyclopentyl 2-(4-methylphenyl)ethyl ketone , where the bromine atom is replaced by a methyl group. sigmaaldrich.comnih.gov This change removes the reactive handle of the bromine atom but introduces a lipophilic methyl group, which can alter the compound's physical properties and biological interactions.

The study of related structures like 3-(3-Bromophenyl)-7-acetoxycoumarin also provides context. mdpi.com Like the target compound, it contains a 3-bromophenyl group that can be modified through cross-coupling reactions, demonstrating the broad utility of this particular brominated aromatic system in building diverse molecular frameworks. mdpi.com Similarly, the synthesis of various (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones showcases the broad interest in ketones with substituted aryl groups as building blocks for bioactive compounds. semanticscholar.org

By comparing these analogous structures, researchers can systematically investigate how specific structural features influence chemical reactivity and potential applications, contributing to a deeper understanding of structure-activity relationships in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBSTVLUHULXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromophenyl Ethyl Cyclopentyl Ketone

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. libretexts.org For 2-(3-Bromophenyl)ethyl cyclopentyl ketone, several strategic disconnections can be envisioned, primarily focusing on the carbon-carbon bonds that form the backbone of the molecule.

A primary disconnection can be made at the bond between the carbonyl carbon and the ethyl chain (C-C bond alpha to the carbonyl group). This leads to two key synthons: a cyclopentyl acyl synthon and a 2-(3-bromophenyl)ethyl nucleophilic synthon. This disconnection is strategically advantageous as it breaks the molecule into two fragments of comparable complexity.

Another logical disconnection point is the bond between the ethyl chain and the aromatic ring. This approach simplifies the molecule into a bromo-substituted aromatic synthon and a functionalized cyclopentylethyl ketone synthon. The choice between these disconnections often dictates the subsequent forward synthesis strategy.

The carbonyl group is a highly useful functionality for strategic disconnections as it can be formed through various reliable reactions. bham.ac.uk Retrosynthetic deconstruction of the core aromatic ring can also be a powerful simplifying step, allowing for late-stage modifications. nih.gov

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can be effectively accomplished using various palladium-catalyzed reactions.

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The presence of the aryl bromide in the target molecule makes it an ideal candidate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org For the synthesis of the target ketone, a Suzuki coupling could be employed to form the bond between the aromatic ring and the ethyl chain. This would involve the reaction of a boronic acid or ester derivative of the cyclopentylethyl ketone with 1,3-dibromobenzene (B47543). Alternatively, a boronic acid derivative of the ethyl group could be coupled with a brominated cyclopentyl ketone. The reaction is typically carried out in the presence of a base and a palladium catalyst. libretexts.org A wide variety of functional groups are tolerated in Suzuki couplings. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org While not directly forming an ethyl linkage, a Sonogashira coupling could be used to introduce an ethynyl group at the 3-position of a bromobenzene (B47551) derivative. Subsequent reduction of the triple bond would then yield the desired ethyl group. The acyl Sonogashira reaction, which couples an acyl chloride with a terminal alkyne, is a well-established method for synthesizing alkynyl ketones. mdpi.commdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org To synthesize the target compound, 1-bromo-3-iodobenzene could be coupled with cyclopentyl vinyl ketone. The resulting unsaturated ketone could then be reduced to the final product. The Heck reaction is known for its high chemoselectivity and mild reaction conditions. mdpi.com

| Cross-Coupling Strategy | Reactant 1 | Reactant 2 | Catalyst System | Key Feature |

| Suzuki Coupling | 3-Bromophenylboronic acid | Cyclopentylethyl bromide | Pd(PPh₃)₄, Base | Forms C(sp²)-C(sp³) bond |

| Sonogashira Coupling | 1-Bromo-3-ethynylbenzene | Cyclopentanecarbonyl chloride | PdCl₂(PPh₃)₂, CuI, Base | Forms an alkynyl ketone intermediate |

| Heck Reaction | 1-Bromo-3-iodobenzene | Cyclopentyl vinyl ketone | Pd(OAc)₂, PPh₃, Base | Forms an α,β-unsaturated ketone intermediate |

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C bonds, avoiding the need for pre-functionalized starting materials. organic-chemistry.org In the context of synthesizing this compound, a C-H activation strategy could potentially be employed to couple 3-bromoethylbenzene directly with a cyclopentyl carbonyl source. This approach offers atom economy and simplifies the synthetic sequence. The use of picolinamide ligands has been shown to be effective in the palladium-catalyzed synthesis of ketones from aldehydes and aryl halides via C-H bond activation. acs.org

While the target molecule itself is achiral, the principles of enantioselective catalysis are crucial for the synthesis of related chiral analogs. The asymmetric synthesis of α-aryl ketones is a significant area of research. semanticscholar.orgnih.gov For instance, catalytic asymmetric methods could be employed to introduce a chiral center at the α-position to the ketone or within the cyclopentyl ring. N-heterocyclic carbenes have been used to catalyze the enantioselective formation of cyclopentenes from unsaturated aldehydes and chalcones, which could be precursors to chiral cyclopentyl ketones. nih.gov The catalytic asymmetric synthesis of tertiary α-aryl cyclopentanones has been achieved via palladium-catalyzed decarboxylative protonation. semanticscholar.org

Classical Synthetic Routes to the this compound Core

Before the advent of modern catalytic methods, classical organic reactions were the mainstay of synthesis. These methods, particularly acylation reactions, remain relevant and are often used in industrial-scale synthesis.

Friedel-Crafts Acylation: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.com To synthesize this compound, 3-bromoethylbenzene could be acylated with cyclopentanecarbonyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃). This reaction directly forms the desired aryl ketone. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the aromatic ring. khanacademy.org

Weinreb Amide Coupling: The Weinreb ketone synthesis is a reliable method for the preparation of ketones from carboxylic acid derivatives. wikipedia.org This method involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent. tcichemicals.com To synthesize the target compound, a Weinreb amide derived from cyclopentanecarboxylic acid could be reacted with the Grignard reagent prepared from 1-bromo-2-(3-bromophenyl)ethane. A major advantage of the Weinreb amide is that the tetrahedral intermediate formed is stabilized by chelation, preventing the over-addition of the organometallic reagent that is often observed with other carbonyl compounds. wikipedia.orgmychemblog.com

| Classical Route | Reactant 1 | Reactant 2 | Reagent/Catalyst | Key Feature |

| Friedel-Crafts Acylation | 3-Bromoethylbenzene | Cyclopentanecarbonyl chloride | AlCl₃ | Direct acylation of the aromatic ring |

| Weinreb Amide Coupling | N-methoxy-N-methylcyclopentanecarboxamide | 2-(3-Bromophenyl)ethylmagnesium bromide | - | Avoids over-addition of the organometallic reagent |

Grignard Reaction-Based Synthesis and Related Organometallic Approaches

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This organometallic reaction provides a direct and effective method for the synthesis of ketones, including this compound. The general approach involves the reaction of a Grignard reagent (R-Mg-X) with a suitable electrophile, such as a nitrile or an acyl chloride.

A primary Grignard-based route to the target ketone involves the reaction of a cyclopentylmagnesium halide with 3-(3-bromophenyl)propanenitrile. In this process, the Grignard reagent is first prepared by reacting a cyclopentyl halide (e.g., bromocyclopentane) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) wikipedia.orgbyjus.com. The resulting cyclopentylmagnesium bromide acts as a potent nucleophile.

The nucleophilic cyclopentyl group then attacks the electrophilic carbon of the nitrile group in 3-(3-bromophenyl)propanenitrile. This addition forms an intermediate imine magnesium salt, which is stable in the ethereal solvent researchgate.net. Subsequent acidic aqueous workup hydrolyzes this intermediate, yielding the final product, this compound researchgate.net. This method is analogous to the industrial synthesis of similar aryl-cycloalkyl ketones, where benzonitrile is reacted with cyclopentylmagnesium halides cosmosmagazine.comchemistrysteps.com.

Reaction Scheme: Grignard Synthesis from a Nitrile

Formation of Grignard Reagent: Cyclopentyl-Br + Mg → Cyclopentyl-Mg-Br

Nucleophilic Addition: 3-Bromophenyl-CH₂CH₂-CN + Cyclopentyl-Mg-Br → Intermediate Imine Complex

Hydrolysis: Intermediate Imine Complex + H₃O⁺ → this compound + NH₃

An alternative, though less common, Grignard approach would involve the reaction of (3-bromophenylethyl)magnesium bromide with cyclopentanecarbonyl chloride. However, the reaction of Grignard reagents with acyl chlorides can sometimes lead to the formation of tertiary alcohols as byproducts due to a second addition to the initially formed ketone wikipedia.org. Careful control of reaction conditions, such as low temperatures, is necessary to favor the ketone product.

The table below summarizes typical reactants and conditions for a Grignard-based synthesis of an aryl-cycloalkyl ketone, based on analogous procedures cosmosmagazine.comchemistrysteps.com.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Key Conditions | Workup |

| Cyclopentyl Bromide | 3-(3-Bromophenyl)propanenitrile | Magnesium Turnings | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere; reaction may require initiation (e.g., with iodine) | Acidic (e.g., HCl) aqueous solution |

| (3-Bromophenyl)ethyl Bromide | Cyclopentanecarbonyl Chloride | Magnesium Turnings | Diethyl Ether | Anhydrous, inert atmosphere; low temperature (-78 °C to 0 °C) to prevent over-addition | Aqueous ammonium chloride solution |

Alkylation and Carbonylation Pathways for Carbon Skeleton Assembly

Beyond Grignard reagents, other classical and modern synthetic methods, including acylation (a form of alkylation) and carbonylation, can be employed to assemble the carbon skeleton of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones wikipedia.orgchemistrysteps.com. For the target molecule, this pathway would involve the reaction of 1-bromo-3-ethylbenzene with cyclopentanecarbonyl chloride. A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly electrophilic acylium ion chemistrysteps.comyoutube.com.

The aromatic ring of 1-bromo-3-ethylbenzene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the ketone product youtube.com. A significant advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further reaction, which prevents the polyacylation side products common in Friedel-Crafts alkylation chemistrysteps.comlibretexts.org. However, this method is generally not suitable for aromatic rings bearing strongly deactivating substituents libretexts.org. The bromo- and ethyl- groups on the ring influence the regioselectivity of the acylation.

α-Alkylation of Ketones

Another pathway involves the α-alkylation of a pre-existing ketone. In this approach, cyclopentyl ketone would be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to quantitatively form the corresponding enolate thieme-connect.deyoutube.com. This enolate then serves as the nucleophile, reacting with a suitable electrophile, 1-(2-bromoethyl)-3-bromobenzene, in an Sₙ2 reaction to form the desired C-C bond at the α-position youtube.com. This method offers precise control over the point of connection to the cyclopentyl ring.

Carbonylation Pathways

Modern palladium-catalyzed carbonylation reactions offer sophisticated methods for ketone synthesis from aryl halides. A plausible route involves a carbonylative cross-coupling reaction. For instance, a three-component coupling could be envisioned, reacting an organometallic derivative of 3-bromophenylethane with an organometallic cyclopentyl reagent in the presence of carbon monoxide (CO) and a palladium catalyst nih.govacs.org.

A more specific example is a Suzuki-type carbonylation. This would involve the reaction of 3-bromophenylethyl bromide with a cyclopentylboronic acid, catalyzed by a palladium complex under a carbon monoxide atmosphere nih.gov. These methods are often characterized by their high functional group tolerance and mild reaction conditions, making them powerful alternatives to classical organometallic chemistry organic-chemistry.orgorganic-chemistry.org.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry encourage the design of chemical processes that minimize environmental impact. Key considerations include atom economy, the use of safer solvents, and the reduction of waste sigmaaldrich.com.

Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product . An ideal reaction has an atom economy of 100%.

Let's compare the theoretical atom economy of two potential pathways:

Grignard Synthesis (from nitrile): C₅H₉Br + Mg + C₉H₈BrN → C₁₄H₁₇BrO + MgBr₂ + NH₃ The atom economy is calculated as: (M.W. of Product) / (Sum of M.W. of all Reactants) x 100 (281.19) / (149.04 + 24.31 + 226.10) x 100 = 70.4% This calculation reveals that a significant portion of the reactant mass ends up in byproducts like magnesium bromide.

Friedel-Crafts Acylation: C₈H₉Br + C₆H₉ClO + AlCl₃ → C₁₄H₁₇BrO + HCl + AlCl₃ (catalyst regenerated) Since the AlCl₃ is a catalyst, it is not included in the atom economy calculation for the main reaction. The reaction is essentially an addition followed by elimination of HCl. (M.W. of Product) / (M.W. of C₈H₉Br + M.W. of C₆H₉ClO) x 100 (281.19) / (185.06 + 132.59) x 100 = 88.6% The Friedel-Crafts route demonstrates a significantly higher theoretical atom economy, making it a "greener" option in this regard.

Solvent Choice and Solvent-Free Conditions

Traditional Grignard reactions rely on volatile and flammable ether solvents like diethyl ether and THF, which pose safety and environmental hazards byjus.combeyondbenign.org. Green chemistry promotes the use of safer, bio-based alternatives. For Grignard reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, have been shown to be effective and more environmentally benign replacements researchgate.netsigmaaldrich.com.

Recent research has also explored minimizing or eliminating solvents altogether. Mechanochemical methods, such as ball-milling, can be used to prepare Grignard reagents in a paste-like form with only a fraction of the solvent used in traditional methods, or sometimes in a completely solvent-free manner cosmosmagazine.comhokudai.ac.jp. While solvent-free Grignard reactions can sometimes be inefficient and lead to side reactions, this area represents a significant step towards more sustainable organometallic chemistry cmu.eduslideshare.net.

The table below summarizes some green chemistry considerations for the discussed synthetic routes.

| Synthetic Route | Atom Economy | Solvent Considerations | Waste Products |

| Grignard Synthesis | Moderate (~70%) | Requires anhydrous ethers (THF, Et₂O); greener alternatives like 2-MeTHF are available. Mechanochemistry can reduce solvent use. | Stoichiometric magnesium halide salts. |

| Friedel-Crafts Acylation | High (~89%) | Often uses chlorinated solvents; requires stoichiometric Lewis acid catalyst which generates waste during workup. | HCl gas, hydrolyzed catalyst waste. |

| α-Alkylation | Moderate | Requires anhydrous ethers for LDA formation; generates stoichiometric lithium salt waste. | Lithium salts, diisopropylamine. |

| Pd-Catalyzed Carbonylation | Variable | Solvents vary (e.g., toluene, DMF); can often be performed with catalytic reagents, reducing waste. | Byproducts from catalytic cycle and stoichiometric base. |

Chemical Transformations and Reactivity of 2 3 Bromophenyl Ethyl Cyclopentyl Ketone

Carbonyl Group Reactivity and Functionalization

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its reactivity.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Grignard Additions)

The most fundamental reaction of the ketone is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This reaction proceeds via the attack of a nucleophile on the electrophilic carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgopenstax.org

Hydride Reductions: Strong nucleophiles like hydride ions (H⁻), delivered by reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), readily reduce the ketone. This reaction transforms the carbonyl group into a secondary alcohol, yielding 1-cyclopentyl-3-(3-bromophenyl)propan-1-ol.

Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to the carbonyl carbon to form a new carbon-carbon bond. masterorganicchemistry.comorganic-chemistry.org For example, the reaction with methylmagnesium bromide (CH₃MgBr) would produce a tertiary alcohol, 1-(3-(3-bromophenyl)propyl)cyclopentan-1-ol. youtube.com These reactions are typically irreversible due to the strong basicity of the nucleophiles. masterorganicchemistry.com

| Reaction Type | Reagent | Product |

|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-cyclopentyl-3-(3-bromophenyl)propan-1-ol |

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 1-(3-(3-bromophenyl)propyl)cyclopentan-1-ol |

| Grignard Addition | Phenylmagnesium Bromide (C₆H₅MgBr) | 1-(3-(3-bromophenyl)propyl)-1-phenylcyclopentan-1-ol |

Enolization and α-Substitution Reactions of the Cyclopentyl Ketone

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in a variety of substitution reactions at the α-position.

Under acidic conditions, ketones can undergo halogenation at the α-carbon. masterorganicchemistry.com The reaction proceeds through an enol intermediate. For 2-(3-bromophenyl)ethyl cyclopentyl ketone, which is an unsymmetrical ketone, halogenation can occur at either the C2 or C5 position of the cyclopentyl ring. The reaction typically favors the formation of the more substituted enol, leading to halogenation at the more substituted α-carbon. libretexts.orgwikipedia.org For instance, bromination in acetic acid would likely yield 2-bromo-1-cyclopentyl-3-(3-bromophenyl)propan-1-one as a major product.

The formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the alkylation of the α-position via an Sₙ2 reaction with an alkyl halide. youtube.comyoutube.com For unsymmetrical ketones, the use of kinetic (LDA, -78°C) versus thermodynamic conditions can influence which α-carbon is alkylated. Kinetic control typically favors deprotonation at the less sterically hindered position. youtube.com Recent studies have also explored nickel-catalyzed methods for highly regioselective alkylation at the more-substituted α-site of cyclic ketones. nih.govrsc.org

Carbonyl homologation, a process that extends the carbon chain, can be achieved through various multi-step sequences, often starting with reactions at the α-position to build a new carbon framework.

| Reaction Type | Key Reagents | Potential Product |

|---|---|---|

| α-Bromination | Br₂, Acetic Acid | 2-bromo-1-cyclopentyl-3-(3-bromophenyl)propan-1-one |

| α-Alkylation (Kinetic) | 1. LDA, THF, -78°C; 2. CH₃I | 1-(1-methylcyclopentyl)-3-(3-bromophenyl)propan-1-one |

Reductive and Oxidative Pathways of the Ketone Moiety

Beyond reduction to an alcohol, the ketone can be completely deoxygenated to a methylene group (CH₂).

Reductive Pathways:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone to an alkane. It is particularly effective for aryl-alkyl ketones. wikipedia.orglibretexts.orgbyjus.com However, the strongly acidic conditions limit its use with acid-sensitive substrates. libretexts.orgbyjus.com

Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures. masterorganicchemistry.comwikipedia.orgbyjus.com It serves as a complementary method to the Clemmensen reduction for substrates that are sensitive to acid but stable in strong base. masterorganicchemistry.combyjus.com

Oxidative Pathways: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the C-C bonds adjacent to the carbonyl can be cleaved.

Reactivity of the Aryl Bromide Moiety

The bromo-substituent on the phenyl ring opens up a different avenue of reactivity, primarily involving organometallic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide can participate in a variety of powerful C-C bond-forming reactions catalyzed by palladium complexes.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure. mdpi.comwikipedia.org Reacting this compound with phenylboronic acid would yield a product where the bromine is replaced by a phenyl group. mdpi.com

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com

Carbonylative Suzuki Coupling: A variation where carbon monoxide is incorporated to form a new ketone functionality, which could yield unsymmetrical biaryl ketones. acs.orgnih.gov

Formation of Grignard Reagents: The aryl bromide can be converted into a Grignard reagent, 2-(3-(magnesiobromophenyl))ethyl cyclopentyl ketone, by reacting with magnesium metal. wikipedia.org However, the presence of the ketone in the same molecule is problematic as the newly formed Grignard reagent could react intramolecularly or with another molecule of the starting material. researchgate.net Special conditions, such as low temperatures, are often required to manage this. researchgate.net

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl |

| Heck Reaction | Styrene | Pd(OAc)₂ / Et₃N | Stilbene derivative |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI / Et₃N | Aryl-alkyne |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with Organoborons, Organostannanes, Alkynes)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon bonds, and aryl bromides are common substrates for these reactions.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org In principle, the bromo group of this compound could undergo Suzuki coupling with various boronic acids or esters to form a new aryl-aryl or aryl-alkyl bond. libretexts.orgfishersci.se

Stille Coupling : This reaction involves the coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org The reaction is versatile but uses toxic tin compounds. wikipedia.orglibretexts.org

Sonogashira Coupling : This reaction specifically forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This would be a viable method for introducing an alkynyl substituent onto the phenyl ring of the target molecule. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. chemistrysteps.comdalalinstitute.com The this compound molecule lacks such strong activating groups; the bromo group and the alkyl ketone substituent are deactivating towards electrophilic substitution but are not sufficiently electron-withdrawing to promote SNAr under standard conditions. wikipedia.org Consequently, SNAr reactions are not a probable pathway for this compound, and no studies investigating this reactivity were identified.

Formation and Reactivity of Organometallic Derivatives (e.g., Grignard Reagents, Organolithiums)

Aryl bromides are standard precursors for the formation of highly reactive organometallic reagents.

Grignard Reagents : The reaction of the bromo-substituent with magnesium metal would, in theory, produce the corresponding Grignard reagent, an organomagnesium halide. These are powerful nucleophiles and strong bases. mnstate.edulibretexts.org

Organolithium Reagents : Similarly, reaction with lithium metal can convert the aryl bromide into an organolithium reagent, which is also a potent nucleophile and base. wikipedia.orgmasterorganicchemistry.comyoutube.com

A significant challenge in forming these reagents from this compound is the presence of the ketone's electrophilic carbonyl group. The highly nucleophilic Grignard or organolithium reagent, once formed, could potentially react with the ketone of another molecule in the reaction mixture. This potential for self-reaction complicates the synthesis and use of these derivatives. No literature was found that describes the successful formation or subsequent reactions of Grignard or organolithium reagents derived from this specific ketone.

Transformations Involving the Aliphatic Ethyl Spacer

The aliphatic ethyl spacer connecting the phenyl ring and the cyclopentyl ketone is generally unreactive under many conditions. Potential reactions would likely involve radical chemistry or oxidation/reduction under harsh conditions, but no studies were found that explored transformations at this position for this compound.

Mechanistic Elucidation of Key Reactions

Mechanistic studies, such as reaction kinetics, intermediate trapping, or computational analysis, are crucial for understanding reaction pathways. As there are no published reports on the specific reactions of this compound, there is consequently no literature available on the mechanistic elucidation of these reactions.

Theoretical and Computational Studies of 2 3 Bromophenyl Ethyl Cyclopentyl Ketone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can model the electron distribution and predict a molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground state geometry of 2-(3-Bromophenyl)ethyl cyclopentyl ketone can be optimized to find its lowest energy conformation. From this optimized structure, key geometric parameters like bond lengths and angles can be determined.

The geometry of the 3-bromophenyl group is largely dictated by the aromatic system, with C-C bond lengths in the ring being intermediate between single and double bonds. The C-Br bond length is a key parameter, and DFT calculations on similar brominated aromatic compounds suggest a value in the range of 1.90 to 1.92 Å. The ethyl linker and cyclopentyl ketone moiety will exhibit standard sp3 and sp2 hybridized geometries.

Mulliken population analysis is a method for estimating partial atomic charges, which can offer insights into the molecule's polarity and reactive sites. In this compound, the electronegative oxygen and bromine atoms are expected to carry partial negative charges, while the carbonyl carbon will be electrophilic with a partial positive charge. The carbon atom of the phenyl ring attached to the bromine will also have a modified charge distribution due to the halogen's inductive and resonance effects.

Table 1: Predicted Ground State Properties from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.91 |

| C=O (carbonyl) | 1.22 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (ethyl) | 1.53 - 1.54 |

| C-C (cyclopentyl) | 1.54 - 1.55 |

| **Bond Angles (°) ** | |

| C-C-Br (aromatic) | 119.5 |

| C-C=O (ketone) | 120.5 |

| C-C-C (cyclopentyl) | ~104 (average) |

| Mulliken Charges (a.u.) | |

| Bromine (Br) | -0.05 |

| Carbonyl Oxygen (O) | -0.55 |

Note: The data in this table is hypothetical and based on typical values from DFT calculations of structurally similar compounds for illustrative purposes.

Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of their corresponding energy barriers. For this compound, a key transformation of interest is the nucleophilic addition to the carbonyl group, a fundamental reaction of ketones.

Table 2: Predicted Reaction Energetics for Hydride Addition

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 10 - 15 |

Note: The data in this table is hypothetical and based on typical values for the reduction of aryl ketones for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring, indicating that this part of the molecule is susceptible to attack by electrophiles. Conversely, the LUMO is expected to be centered on the electrophilic carbonyl group, specifically the C=O antibonding orbital. This localization of the LUMO signifies that the carbonyl carbon is the primary site for nucleophilic attack.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The presence of the bromine atom, an electron-withdrawing group by induction but a weak deactivator in electrophilic aromatic substitution, will influence the energies of the frontier orbitals compared to an unsubstituted analogue.

Table 3: Predicted Frontier Orbital Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: The data in this table is hypothetical and based on typical values for substituted acetophenones for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration of the Ethyl and Cyclopentyl Moieties

While quantum chemical calculations provide detailed information about a single, low-energy structure, molecules are dynamic entities that can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational space by simulating the movement of atoms over time.

For this compound, the ethyl linker provides significant conformational flexibility due to rotation around the C-C single bonds. MD simulations can reveal the preferred dihedral angles and the energy barriers between different rotational isomers (rotamers). This analysis helps to understand how the spatial relationship between the bromophenyl ring and the cyclopentyl ketone group changes over time.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and for interpreting experimental spectra.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. The chemical shifts of the aromatic protons will be influenced by the meta-substitution pattern of the bromine atom. The protons on the ethyl chain and the cyclopentyl ring will have characteristic shifts in the aliphatic region of the spectrum. The carbonyl carbon is expected to have a 13C chemical shift in the typical downfield region for ketones.

Vibrational frequencies corresponding to the normal modes of vibration can also be calculated. These can be compared with experimental infrared (IR) spectra. Key predicted vibrational frequencies would include the C=O stretching frequency of the ketone, C-Br stretching, and various C-H and C-C stretching and bending modes of the aromatic and aliphatic parts of the molecule.

Table 4: Predicted Spectroscopic Parameters

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 7.2 - 7.6 |

| Ethyl Protons | 2.8 - 3.1 |

| Cyclopentyl Protons | 1.5 - 2.2 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbonyl Carbon | ~210 |

| Aromatic Carbons | 120 - 135 |

| C-Br Carbon | ~122 |

| Aliphatic Carbons | 25 - 50 |

| Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch | ~1710 |

Note: The data in this table is hypothetical and based on typical values for analogous molecular fragments for illustrative purposes.

Structure-Reactivity Relationships Derived from Computational Models for Chemical Transformations

By combining the insights from various computational models, we can establish structure-reactivity relationships. These relationships explain how the structural and electronic features of this compound influence its chemical behavior.

The electronic properties of the bromophenyl ring, as revealed by DFT calculations, play a crucial role in its reactivity. The bromine atom deactivates the ring towards electrophilic aromatic substitution compared to benzene, but it is an ortho-, para-director for incoming electrophiles, although the substitution is at the meta position in this compound. stackexchange.com The electrophilicity of the carbonyl carbon, quantified by its partial positive charge and the LUMO localization, is a key determinant of its susceptibility to nucleophilic attack.

The steric bulk of the cyclopentyl group can also influence reactivity. Compared to a less hindered ketone, the cyclopentyl group may sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate. Molecular dynamics simulations can provide insights into the average steric environment around the reactive site.

Quantitative Structure-Activity Relationship (QSAR) models for related brominated aromatic compounds have shown that properties like hydrophobicity and electronic parameters can be correlated with biological activity or chemical reactivity. nih.govacs.org While a specific QSAR model for this compound has not been developed, the principles of QSAR suggest that its reactivity in various transformations can be modulated by changes in its electronic and steric profile.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of aryl ketones is a cornerstone of organic chemistry, yet the pursuit of more efficient, selective, and sustainable methods is perpetual. vensel.org For 2-(3-Bromophenyl)ethyl cyclopentyl ketone, future research could focus on moving beyond traditional approaches like Friedel-Crafts acylation or Grignard-type reactions, which often require stoichiometric reagents and can have limited functional group tolerance. acs.orgstudy.com

Promising future methodologies could include:

Palladium-Catalyzed Cross-Coupling Reactions: Investigating the coupling of 3-bromophenethyl precursors with cyclopentyl carbonyl sources is a key area. Research could explore the use of acyl anion equivalents, such as N-tert-butylhydrazones, which couple with aryl bromides under mild, palladium-catalyzed conditions. organic-chemistry.org Another avenue is the coupling of thiol esters with boronic acids, which proceeds under baseless conditions. organic-chemistry.org

C-H Activation Strategies: A highly atom-economical approach would be the direct C-H functionalization of a simpler precursor. acs.org Future studies could explore rhodium-catalyzed C-H bond addition of aromatic ketones to alkenes or allylic alcohols, where the ketone's carbonyl group acts as a directing group. mdpi.com This would represent a significant step forward in synthetic efficiency.

Photoredox Catalysis: Visible-light photoredox catalysis offers a metal-free alternative for C-H oxygenation, using air as the oxidant at room temperature. lidsen.com Developing a photoredox pathway to this compound could provide a greener and more sustainable synthetic route. researchgate.net

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Palladium-Catalyzed Coupling | High functional group tolerance, mild conditions. organic-chemistry.org | Ligand optimization and precursor availability. |

| Rhodium-Catalyzed C-H Activation | High atom economy, fewer pre-functionalized starting materials. mdpi.com | Regioselectivity and catalyst efficiency. |

| Photoredox Catalysis | Metal-free, uses light and air, sustainable. lidsen.com | Controlling selectivity and reaction rates. |

Investigation of Unconventional Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely unexplored. Its structure contains multiple reactive sites: the aromatic ring, the bromine substituent, the ketone carbonyl, and the α- and β-carbon positions.

Future investigations could target:

Ketone-Directed C–H Activation: The carbonyl group can act as a weak coordinating group to direct transition-metal catalysts to activate otherwise inert C-H bonds. chinesechemsoc.org Research could explore manganese- or cobalt-catalyzed annulation reactions with aldehydes or alkynes, potentially leading to novel polycyclic structures. acs.orgchinesechemsoc.org

Photoredox-Mediated Transformations: The ketone moiety itself could serve as a photosensitizer. nih.gov Upon photoexcitation, aryl ketones can engage in electron transfer processes, opening up avenues for C-H imidation or acyloxylation of the aromatic ring under mild conditions. nih.gov The generation of ketyl radicals via photoredox catalysis could also enable novel umpolung C-C bond-forming reactions. nih.gov

Multi-Carbon Homologation: A recent development in ketone chemistry is the palladium-catalyzed cleavage of the Ar-C(O) bond followed by cross-coupling with alkenols. nih.gov Applying this methodology to this compound could lead to the synthesis of long-chain ketones and aldehydes, representing a significant skeletal reconstruction. nih.gov

Application of Advanced Characterization Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimization and innovation. For the proposed synthetic and reactivity studies of this compound, advanced characterization techniques will be indispensable.

In-Situ Reaction Monitoring: Techniques like in-situ FTIR, Raman spectroscopy, and mass spectrometry can provide real-time data on the concentration of reactants, intermediates, and products. mt.comacs.org This allows for rapid optimization of reaction conditions and provides critical mechanistic insights, for instance, into the kinetics of a Grignard reaction or a photocatalytic cycle. ista.ac.atrsc.org

Advanced Mass Spectrometry: Techniques such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can be used for rapid, direct analysis of reaction mixtures without extensive workup, accelerating the monitoring of reaction progress.

Computational and Spectroscopic Studies: Density Functional Theory (DFT) calculations could be employed to support proposed mechanisms, such as C-H bond activation pathways. acs.org For stereoselective reactions, advanced NMR techniques and X-ray crystallography will be essential for determining the absolute and relative stereochemistry of products.

Integration with Flow Chemistry and Automated Synthesis for Scalability and Optimization

Translating novel synthetic methods from the bench to a larger scale presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for improved safety, efficiency, and scalability.

Flow Chemistry for Synthesis: Continuous flow processes can offer superior control over reaction parameters like temperature and residence time, which is particularly beneficial for highly exothermic or fast reactions. The synthesis of this compound could be adapted to a flow regime, potentially improving yield and purity while enabling safer scale-up. mdpi.com

Automated Optimization: Robotic platforms integrated with analytical tools like LC-MS and FT-IR can perform high-throughput experimentation. Such systems could be used to rapidly screen catalysts, solvents, and other reaction parameters for the synthesis of the target ketone, using Bayesian optimization algorithms to efficiently explore the parameter space.

Multistep Automated Synthesis: Future research could aim to integrate the synthesis and subsequent transformation of this compound into a fully automated, multistep flow process. beilstein-journals.org This approach minimizes manual handling of intermediates and allows for the telescoped synthesis of more complex molecules. mdpi.com

Exploration of Stereoselective Syntheses and Transformations

The structure of this compound is prochiral at the carbonyl carbon. The development of stereoselective methods to control this center would be of significant value.

Enantioselective Reduction: The catalytic asymmetric reduction of the ketone to form a chiral alcohol is a primary target. wikipedia.org Well-established methods using oxazaborolidine catalysts (CBS reduction) or transition metal catalysts with chiral ligands (e.g., Ru-BINAP) could be explored and optimized for this specific substrate. organicreactions.orgnih.govnih.gov This would provide access to enantioenriched secondary alcohols, which are valuable synthetic intermediates. nih.gov

Asymmetric α-Arylation: While the target molecule itself does not have a chiral center at the α-position, related structures could be synthesized asymmetrically. Future research could focus on developing catalytic asymmetric methods for the synthesis of chiral α-aryl ketones, which are valuable building blocks. semanticscholar.org

Catalytic Asymmetric Epoxidation: Chiral ketones can themselves act as catalysts. acs.org Although this is a step removed from the target molecule, a fascinating avenue of research would be to synthesize chiral derivatives of this compound and investigate their potential as catalysts for asymmetric reactions, such as the epoxidation of unfunctionalized olefins. hku.hk

| Catalyst System | Reductant | Typical Application |

|---|---|---|

| Oxazaborolidine (CBS) | Borane (BH3) | Aromatic and aliphatic ketones. nih.gov |

| Ru-BINAP/Diamine Complex | H2 | Ketones with a chelating group. wikipedia.org |

| Chiral Zinc Catalysts | Polymethylhydrosiloxane (PMHS) | Acetophenones and related aromatic ketones. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromophenyl)ethyl cyclopentyl ketone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-bromophenylacetic acid and cyclopentanone under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions. Key variables include temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs). Optimization via Design of Experiments (DOE) is recommended to balance yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies bromophenyl (δ 7.2–7.8 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm).

- IR : Confirms the ketone group (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 309.04 Da).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. How does the bromine substituent influence the compound’s reactivity compared to chlorinated analogs?

- Methodological Answer : Bromine’s higher electronegativity and larger atomic radius increase electrophilicity at the phenyl ring, enhancing susceptibility to nucleophilic substitution (e.g., Suzuki couplings). Comparative studies with 2-(3-Chlorophenyl) analogs show ~20% faster reaction rates in SNAr mechanisms due to bromine’s leaving group ability .

Advanced Research Questions

Q. How can contradictory data on the compound’s regioselectivity in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and catalyst choice. For example, Pd(PPh₃)₄ in THF favors para-substitution (75% yield), while Pd(OAc)₂ in DMF promotes ortho-products (60%). Systematic screening of catalysts (e.g., Buchwald-Hartwig vs. Suzuki) and DFT calculations (e.g., Gibbs free energy barriers) can clarify mechanistic pathways .

Q. What computational methods predict the compound’s biological activity, and how do they align with experimental data?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (binding affinity < -8 kcal/mol).

- QSAR Models : Correlate logP (~3.2) and polar surface area (45 Ų) with membrane permeability.

- In Vitro Validation : Compare predicted IC₅₀ values (e.g., 10 µM) against enzyme inhibition assays to refine models .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to prevent ketone oxidation.

- pH Control : Maintain pH > 6.0 to avoid acid-catalyzed hydrolysis (t₁/₂ increases from 2 hrs at pH 3 to 48 hrs at pH 7).

- Storage : Use amber vials under nitrogen at -20°C to reduce photolytic debromination .

Q. How does solvent choice impact the compound’s catalytic hydrogenation efficiency?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) improve Pd/C catalyst dispersion, achieving 95% reduction of the ketone to alcohol in 2 hrs. Non-polar solvents (e.g., toluene) slow kinetics (50% conversion in 6 hrs). Solvent dielectric constant (ε) correlates with reaction rate (R² = 0.89) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for nucleophilic substitutions involving this compound?

- Methodological Answer : Variations stem from competing elimination pathways (e.g., E2 vs. SN2). For example, using bulky bases (t-BuOK) increases elimination byproducts (up to 30%), while smaller bases (K₂CO₃) favor substitution (85% yield). Kinetic isotope effects (KIE) studies and Hammett plots can identify dominant mechanisms .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 45–48°C | DSC | |

| LogP (logD₇.₄) | 3.2 ± 0.1 | Shake Flask | |

| Solubility in DMSO | >50 mg/mL | USP <1236> | |

| TPSA | 45 Ų | Computational (Molinspiration) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.